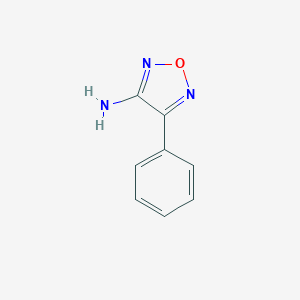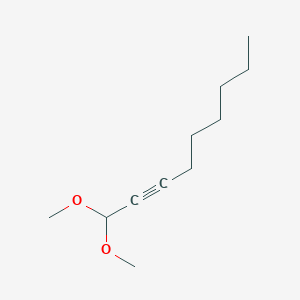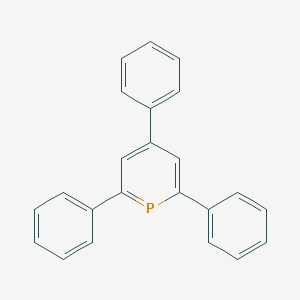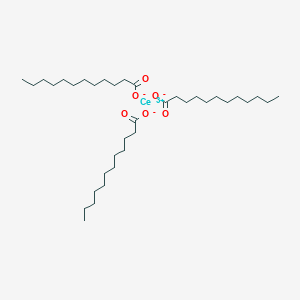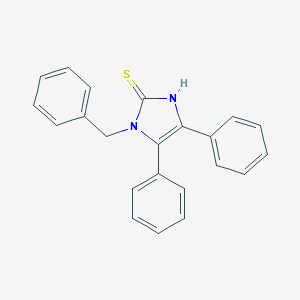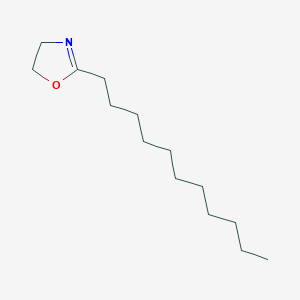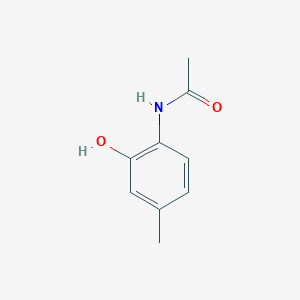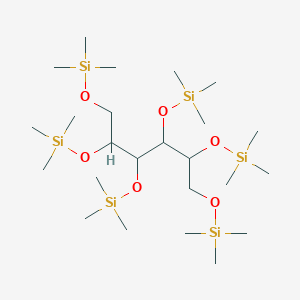
N-(3-Aminopropyl)dodecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Aminopropyl)dodecanamide, also known as AP-12, is a synthetic compound that belongs to the class of amides. It is a lipophilic molecule that can easily penetrate cell membranes and interact with various intracellular targets. AP-12 has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.
作用機序
The mechanism of action of N-(3-Aminopropyl)dodecanamide is not fully understood. However, it is believed to interact with various intracellular targets, including ion channels, receptors, and enzymes. N-(3-Aminopropyl)dodecanamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in excitable cells. It has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
N-(3-Aminopropyl)dodecanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(3-Aminopropyl)dodecanamide has also been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, N-(3-Aminopropyl)dodecanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
実験室実験の利点と制限
One of the main advantages of N-(3-Aminopropyl)dodecanamide is its lipophilic nature, which allows it to easily penetrate cell membranes and interact with intracellular targets. N-(3-Aminopropyl)dodecanamide is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of N-(3-Aminopropyl)dodecanamide is its potential toxicity, as it has been shown to induce cytotoxicity in some cell lines at high concentrations.
将来の方向性
There are several potential future directions for research on N-(3-Aminopropyl)dodecanamide. One area of interest is the development of N-(3-Aminopropyl)dodecanamide as a therapeutic agent for neurodegenerative diseases. Another area of interest is the investigation of the mechanism of action of N-(3-Aminopropyl)dodecanamide, as this may provide insight into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of N-(3-Aminopropyl)dodecanamide in animal models and clinical trials.
合成法
The synthesis of N-(3-Aminopropyl)dodecanamide involves the reaction of dodecanoic acid with 3-aminopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-(3-Aminopropyl)dodecanamide as a white crystalline solid with a purity of over 95%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
N-(3-Aminopropyl)dodecanamide has been extensively studied for its potential applications in the field of drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. N-(3-Aminopropyl)dodecanamide has also been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
10375-08-3 |
|---|---|
製品名 |
N-(3-Aminopropyl)dodecanamide |
分子式 |
C15H32N2O |
分子量 |
256.43 g/mol |
IUPAC名 |
N-(3-aminopropyl)dodecanamide |
InChI |
InChI=1S/C15H32N2O/c1-2-3-4-5-6-7-8-9-10-12-15(18)17-14-11-13-16/h2-14,16H2,1H3,(H,17,18) |
InChIキー |
FTRKNUBBAPIZMS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCCCN |
正規SMILES |
CCCCCCCCCCCC(=O)NCCCN |
その他のCAS番号 |
10375-08-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




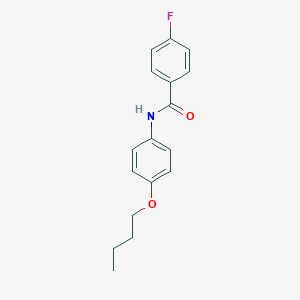
![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)


